
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine is an organic compound with the molecular formula C13H19NO3 It is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with tert-butylamine and an oxidizing agent. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the oxaziridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form corresponding nitrones.
Reduction: Reduction of the oxaziridine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxaziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Formation of amines.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrones and amines.
Medicine: Investigated for its potential use in drug development, particularly as intermediates in the synthesis of pharmaceutical compounds.
Industry: Used in the synthesis of fine chemicals and as a precursor for other specialized compounds.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine involves the formation of reactive intermediates, such as nitrones, through oxidation. These intermediates can interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2-(3,4-dimethoxyphenyl)ethylcarbamate: Similar in structure but contains a carbamate group instead of an oxaziridine ring.
2-tert-Butyl-4-methoxyphenol: Contains a methoxy group and a phenol group, differing in functional groups and reactivity.
3-tert-Butyl-4-hydroxyanisole: Contains a hydroxyanisole group, differing in functional groups and applications.
Uniqueness
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine is unique due to its oxaziridine ring, which imparts distinct reactivity and chemical properties. This makes it valuable in specific synthetic applications and as a probe in biological studies.
Propriétés
Numéro CAS |
23921-86-0 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
2-tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-12(17-14)9-6-7-10(15-4)11(8-9)16-5/h6-8,12H,1-5H3 |
Clé InChI |
VYTBNEZSJQCBGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(O1)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




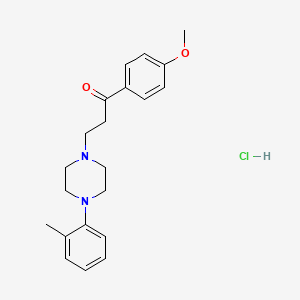
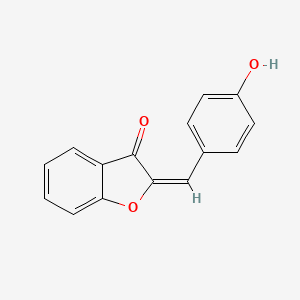

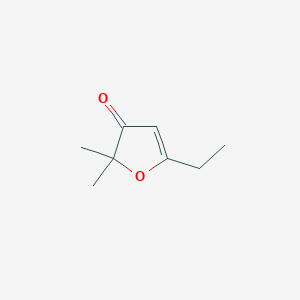
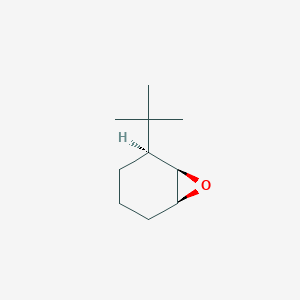
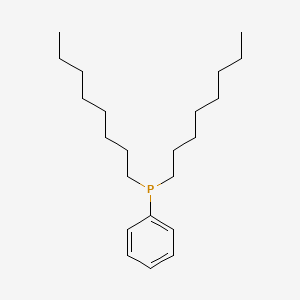
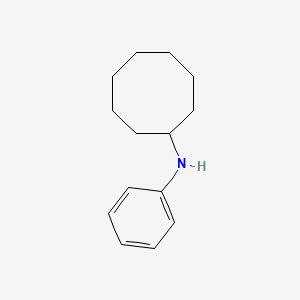



![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)

